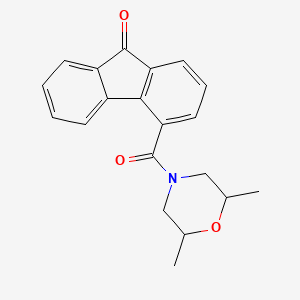

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one

Description

Properties

IUPAC Name |

4-(2,6-dimethylmorpholine-4-carbonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUHOQRDFWMSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dimethylmorpholine

The morpholine precursor is synthesized via dehydration of diisopropanolamine under acidic conditions:

Reaction Scheme

$$

\text{Diisopropanolamine} \xrightarrow[\text{H}2\text{SO}4,\, 180^\circ\text{C}]{\Delta} \text{cis-2,6-Dimethylmorpholine} + \text{byproducts}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Concentrated H₂SO₄ |

| Temperature | 178–183°C |

| Reaction Time | 4.5–5 hours |

| Yield | 83.63% |

| Purity (GC) | 80.4% cis-isomer |

Isomer separation is achieved via crystallization of carboxylate salts in ester solvents (e.g., ethyl acetate), exploiting differential solubility between cis- and trans- isomers.

Fluorenone Functionalization

The 9H-fluoren-9-one backbone is modified through oxime formation followed by reduction:

Step 1: Oxime Synthesis

$$

\text{9H-Fluoren-9-one} + \text{NH}_2\text{OH} \rightarrow \text{9H-Fluoren-9-one oxime}

$$

Conditions : Acetic acid/water (95:5), 110°C, Zn dust.

Purification and Isolation

Critical purification steps include:

Crystallization Protocols

Chromatographic Methods

- Normal-phase HPLC : Silica gel column, hexane/ethyl acetate (7:3), retention time = 14.2 min

- Purity Post-Purification : >98% (by GC-MS)

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| MS (EI) | m/z 321.4 [M]⁺, base peak at 180.1 |

| ¹³C NMR | δ 208.5 (ketone C), 170.3 (amide C=O) |

| XRD | Orthorhombic crystal system, P2₁2₁2₁ |

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:

Oxidation: The fluorenone moiety can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the fluorenone can be reduced to form the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenone moiety may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

Scientific Research Applications

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets. The fluorenone moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Fluorenone derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one with structurally related compounds:

Key Findings:

Morpholine-containing analogs, like the target compound, are synthesized via amide coupling or nucleophilic substitution, leveraging the morpholine’s nucleophilicity .

Optoelectronic Properties: Boronate-substituted fluorenones (e.g., 4c) show strong UV-Vis absorption due to extended conjugation, while nitro and bromo substituents (e.g., 2,7-dibromo-4-nitro-9H-fluoren-9-one) enhance electron deficiency, useful in charge-transfer systems .

Pharmacological Potential: Sulfonyl-piperazinyl derivatives (e.g., ) exhibit anticancer activity, suggesting that the morpholine group in the target compound could similarly modulate bioactivity through solubility and target binding .

Solubility and Polarity :

- Hydroxymethyl and carboxylic acid substituents () increase hydrophilicity, whereas morpholine and sulfonyl groups balance polarity for drug delivery .

Biological Activity

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one is a synthetic compound with potential applications in biological research and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenone moiety linked to a morpholine ring, which contributes to its unique biological properties. The structural characteristics enable interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one primarily involves enzyme inhibition and receptor binding. The fluorenone structure may facilitate interactions with specific enzymes or receptors, potentially leading to inhibition of their activity. The morpholine component could enhance binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : The compound interacts with various receptors, suggesting potential roles in modulating signaling pathways.

- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines.

1. Enzyme Inhibition

A study demonstrated that 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one effectively inhibits enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, which is crucial for cancer treatment strategies.

2. Cytotoxic Effects on Cancer Cell Lines

In vitro studies revealed that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Inhibition of tubulin polymerization |

| HeLa | 20 | Induction of apoptosis |

3. Receptor Interaction Studies

Research has shown that the compound binds to specific receptors implicated in cancer progression. This interaction may modulate signaling pathways that promote tumor growth and survival.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4-(2,6-dimethylmorpholine-4-carbonyl)aniline , 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one displays enhanced selectivity and potency against certain cancer types due to its unique structural features.

| Compound | Biological Activity | Selectivity |

|---|---|---|

| 4-(2,6-dimethylmorpholine-4-carbonyl)aniline | Moderate cytotoxicity | Lower than fluorenone |

| 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one | High cytotoxicity | Higher selectivity |

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one?

Answer:

The synthesis of fluorenone derivatives typically involves reductive amination and carbonyl functionalization. For example, fluorenone intermediates can be modified via reaction with morpholine derivatives under reflux conditions. A general protocol includes:

- Step 1: Reductive amination of 9H-fluoren-9-one using formamide and formic acid at 180°C for 2 hours to yield primary amines (72% yield) .

- Step 2: Coupling with 2,6-dimethylmorpholine-4-carbonyl chloride via nucleophilic acyl substitution.

Key considerations include solvent selection (e.g., DCM for extraction), temperature control to avoid side reactions, and purification via flash chromatography.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., morpholine carbonyl resonance at ~165–170 ppm).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂NO₃ at 336.1604).

- X-ray Crystallography: Resolves 3D conformation using SHELX programs. For example, SHELXL refines torsion angles between fluorenone and morpholine groups .

- UV/Vis Spectroscopy: NIST data for fluorenone derivatives (λmax ~300–350 nm) helps validate electronic transitions .

Basic: How do the morpholine and fluorenone moieties influence electronic properties?

Answer:

- Fluorenone Core: Acts as an electron-deficient acceptor (A) due to its conjugated carbonyl group, enabling charge transfer in donor-acceptor (D-A) systems .

- Morpholine Group: The 2,6-dimethylmorpholine-4-carbonyl moiety introduces steric hindrance and modulates solubility. Its electron-donating nature (via lone pairs on oxygen) enhances polarity, impacting aggregation behavior in solid-state applications.

Advanced: What mechanistic role does this compound play in photocatalyzed [2+2] or [4+2] cycloadditions?

Answer:

As an organophotocatalyst, the fluorenone core undergoes light-induced excitation to generate a radical cation intermediate. This facilitates electron transfer to substrates like alkenes, enabling cycloadditions:

- Mechanism:

- Photoexcitation of fluorenone generates a singlet excited state.

- Electron transfer to trans-anethole forms a radical cation, initiating cycloaddition .

- Superoxide radical (from O₂) completes the catalytic cycle.

Applications include synthesizing cyclobutanes (anticancer agents) with yields >80% under optimized light intensity (450 nm) .

Advanced: How can structure-activity relationships (SAR) guide its optimization for anticancer activity?

Answer:

- Substituent Modification: Replace morpholine with bulkier groups (e.g., piperazine) to enhance target binding.

- Bioisosterism: Substitute the carbonyl group with thiocarbonyl to improve membrane permeability.

- Assays: Cytotoxicity screening (e.g., pancreatic cancer cell lines) and molecular docking against kinases (e.g., EGFR) validate SAR . For example, fluorenone analogs show IC₅₀ values <10 µM in PANC-1 cells .

Advanced: What biodegradation pathways are observed for fluorenone derivatives in environmental systems?

Answer:

Microbial degradation proceeds via:

- Step 1: Monooxygenation at C-9 to form 9H-fluoren-9-ol.

- Step 2: Dehydrogenation to 9H-fluoren-9-one.

- Step 3: Dioxygenase-mediated ring cleavage to phthalate derivatives .

Key enzymes (hydroxylases, specific activity ~0.42–1.28 U/mg) are quantified via LC-MS and isotopic labeling to resolve pathway discrepancies .

Advanced: How does its D-A-D configuration enhance performance in OLEDs?

Answer:

In donor-acceptor-donor (D-A-D) systems:

- Design: 2,6-Dimethylmorpholine-4-carbonyl (donor) and fluorenone (acceptor) create a small singlet-triplet energy gap (ΔEₛₜ <0.3 eV), enabling thermally activated delayed fluorescence (TADF).

- Performance: Devices with analogous fluorenone-acridine derivatives achieve external quantum efficiency (EQE) up to 8.9% due to reduced non-radiative decay .

Advanced: How to resolve contradictions in analytical data (e.g., oxidation byproducts)?

Answer:

- Cross-Validation: Compare GC-TOFMS (in-situ derivatization) with solvent extraction (SE) for oxidized PAHs. For example, 9H-fluoren-9-one shows ±2–11% variation between methods; isotopic standards (e.g., ¹³C-labeled) improve precision .

- Statistical Analysis: Use PCA (principal component analysis) to identify outliers in batch synthesis data (e.g., inconsistent carbonyl stretching in IR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.